molecular formula C12H16ClN3O2S B6501146 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride CAS No. 1420979-16-3

3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride

Cat. No.: B6501146
CAS No.: 1420979-16-3
M. Wt: 301.79 g/mol
InChI Key: ZKEZICMGADMYRN-UHFFFAOYSA-N
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Description

3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]isothiazole core with a pyrrolidine substituent, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-methyl-1,1-dioxo-N-pyrrolidin-3-yl-1,2-benzothiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c1-15(9-6-7-13-8-9)12-10-4-2-3-5-11(10)18(16,17)14-12;/h2-5,9,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZICMGADMYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups within the molecule, resulting in the corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzo[d]isothiazole core, which is known for its biological activity. The presence of a pyrrolidine ring enhances its pharmacological properties, making it a candidate for drug development. The chemical formula is C17H20N3O2SC_{17}H_{20}N_3O_2S, indicating the presence of nitrogen and sulfur, which are pivotal for biological interactions.

Anticancer Activity

Recent studies have identified derivatives of benzo[d]isothiazole as potential inhibitors of the KRAS G12C mutation, which is implicated in various cancers such as lung, pancreatic, and colorectal cancer. The compound's structural features allow it to interact with the KRAS protein effectively, providing a pathway for targeted cancer therapy .

Case Study:
A patent (AU2022204026A1) describes the synthesis of benzisothiazole derivatives that include this compound as a key component in formulations aimed at treating KRAS G12C-driven malignancies. These derivatives exhibited significant antiproliferative effects in vitro against cancer cell lines .

Neuroprotective Effects

Isothiazole derivatives have been explored for their neuroprotective properties. Research indicates that compounds similar to 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Case Study:
A study demonstrated that certain isothiazoles could reduce neuroinflammation in models of neurodegenerative diseases, suggesting that this compound may hold therapeutic potential in treating conditions such as Alzheimer's disease .

Biological Mechanisms

The biological activity of 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in tumor progression.
  • Modulation of Signaling Pathways: It could influence pathways related to cell survival and apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from readily available precursors. The reaction typically includes the formation of the benzo[d]isothiazole core followed by amination with pyrrolidine derivatives.

StepReaction TypeKey ReagentsOutcome
1ChlorinationSOCl₂Formation of chlorinated intermediate
2AminationPyrrolidineFormation of the final product

Mechanism of Action

The mechanism of action of 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    Benzo[d]isothiazole Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine Derivatives: Molecules featuring the pyrrolidine ring but with variations in other parts of the structure.

Uniqueness: The uniqueness of 3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-(Methyl(pyrrolidin-3-yl)amino)benzo[d]isothiazole 1,1-dioxide hydrochloride, with CAS number 1420979-16-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O₂S
Molecular Weight301.79 g/mol
CAS Number1420979-16-3

The structure features a benzo[d]isothiazole core, which is known for various biological activities, particularly in medicinal chemistry.

Research indicates that compounds containing the benzo[d]isothiazole moiety often exhibit significant biological activities through various mechanisms:

  • Anticancer Activity : Compounds similar to benzo[d]isothiazoles have shown cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation by inducing apoptosis or cell cycle arrest .
  • Anticonvulsant Properties : Some derivatives have been noted for their anticonvulsant effects, potentially acting on neurotransmitter systems involved in seizure activity. The presence of a pyrrolidine ring may enhance binding affinity to specific receptors .
  • Antimicrobial Activity : The isothiazole framework contributes to antimicrobial properties, with studies reporting efficacy against various bacterial strains. This suggests potential applications in treating infections .

Anticancer Studies

One study evaluated the cytotoxic effects of similar compounds on Jurkat and A-431 cell lines. The results indicated that certain analogues exhibited IC₅₀ values lower than standard chemotherapy agents like doxorubicin, highlighting their potential as anticancer agents .

Anticonvulsant Activity

In a pharmacological evaluation, a related compound demonstrated significant anticonvulsant activity in animal models. The study reported that the compound effectively reduced seizure duration and frequency, suggesting a promising avenue for further research in epilepsy treatment .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives indicated that modifications to the structure could enhance activity against Gram-positive bacteria. The study found that specific substitutions on the phenyl ring were crucial for improving efficacy .

Summary of Biological Activities

Activity TypeFindings
AnticancerEffective against various cancer cell lines
AnticonvulsantSignificant reduction in seizure activity
AntimicrobialEfficacy against Gram-positive bacteria

Chemical Reactions Analysis

Oxidative Cyclization

ReagentConditionsYield
IodineReflux30-93%
Hydrogen PeroxideRoom TemperatureVariable

Chemical Transformations of Isothiazoles

Isothiazoles can undergo various chemical transformations, including substitution reactions and ring expansions. These reactions are crucial for modifying the chemical structure to achieve desired properties.

Substitution Reactions

Substitution reactions in isothiazoles often involve replacing existing functional groups with others to enhance biological activity or chemical stability.

Ring Expansion and Contraction

Ring expansion or contraction reactions can be used to modify the heterocyclic core, potentially altering the compound's pharmacological profile.

Pyrrolidinyl Substitution in Heterocycles

Pyrrolidinyl groups are commonly introduced into heterocyclic compounds to enhance their biological activity. Azomethine ylides, which are nitrogen-based three-atom components, are used in [3+2]-cycloaddition reactions to form pyrrolidinyl-substituted heterocycles .

[3+2]-Cycloaddition Reactions

ReactantConditionsProduct
Azomethine YlideTrifluoroacetic Acid, Flow ConditionsPyrrolidines
Alkenyl BoronatesSupported Solid-Base Catalyst3-Boronic-Ester-Substituted Pyrrolidines

Q & A

Q. How can researchers mitigate side reactions during the synthesis of halogenated benzo[d]isothiazole intermediates?

  • Methodology : Control halogen stoichiometry to avoid over-substitution. For example, iodine excess in oxyiodination reactions leads to di-iodinated byproducts. Monitor reactions in real-time via TLC or inline IR spectroscopy. Quench unreacted halogens with sodium thiosulfate .

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